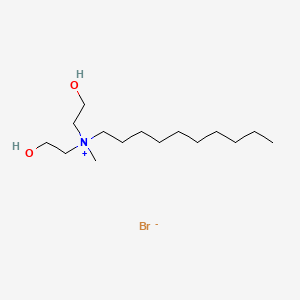![molecular formula C25H27NO4 B14307821 4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate CAS No. 110017-99-7](/img/structure/B14307821.png)
4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate is a chemical compound with the molecular formula C₂₄H₂₃NO₄ It is known for its unique structure, which includes a cyanophenyl group and an undec-10-enoyl ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate typically involves the esterification of 4-cyanophenol with 4-[(undec-10-enoyl)oxy]benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH₄) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 4-Cyanobenzoic acid and 4-[(undec-10-enoyl)oxy]benzoic acid.
Reduction: 4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzyl alcohol.
Substitution: 4-Aminophenyl 4-[(undec-10-enoyl)oxy]benzoate or 4-Thiophenyl 4-[(undec-10-enoyl)oxy]benzoate.
Scientific Research Applications
4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate involves its interaction with specific molecular targets. The cyanophenyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the ester linkage can undergo hydrolysis to release active metabolites. These interactions and transformations can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenyl 4-[(6-(acryloyloxy)hexyl)oxy]benzoate: Similar structure but with an acrylate ester linkage.
4-Cyanophenyl 4-[(6-(methacryloyloxy)hexyl)oxy]benzoate: Contains a methacrylate ester linkage.
Uniqueness
4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate is unique due to its longer aliphatic chain (undec-10-enoyl) compared to other similar compounds. This longer chain can influence the compound’s solubility, melting point, and interaction with biological targets, making it suitable for specific applications in materials science and medicinal chemistry .
Properties
CAS No. |
110017-99-7 |
|---|---|
Molecular Formula |
C25H27NO4 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-undec-10-enoyloxybenzoate |
InChI |
InChI=1S/C25H27NO4/c1-2-3-4-5-6-7-8-9-10-24(27)29-22-17-13-21(14-18-22)25(28)30-23-15-11-20(19-26)12-16-23/h2,11-18H,1,3-10H2 |
InChI Key |
YFJZNTGALPVVIN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14307751.png)
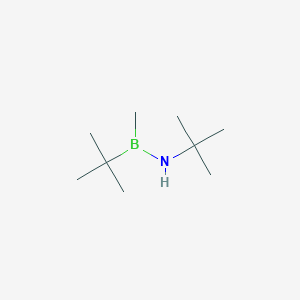
![3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14307757.png)


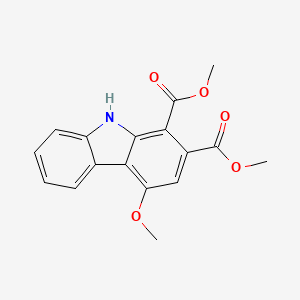

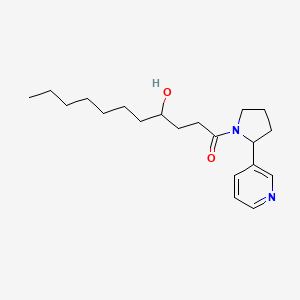
![4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate](/img/structure/B14307796.png)
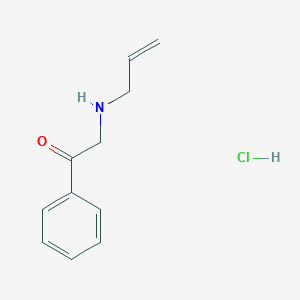
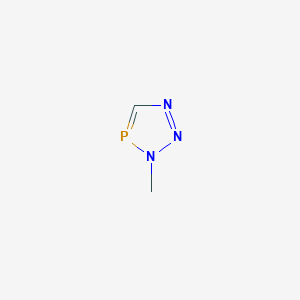
![1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane](/img/structure/B14307806.png)
